molecular formula C23H16F3N3O2 B6547770 1-benzyl-2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 946351-53-7

1-benzyl-2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Cat. No. B6547770
CAS RN: 946351-53-7
M. Wt: 423.4 g/mol
InChI Key: LUOXYEYVFJPFMX-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as benzanilides. These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring . It is a synthetic target in its own right and as a synthon in the construction of fluorinated pharmacons .


Molecular Structure Analysis

The molecular structure of this compound includes a benzyl group, a trifluoromethyl group, and a naphthyridine group. The trifluoromethyl group is known to significantly improve the physicochemical and pharmacological properties of the parent molecules due to the unique character of the fluorine atom .

Scientific Research Applications

Antiviral Activity

Indole derivatives, including the compound , have demonstrated antiviral potential. For instance:

Drug Design and Development

The indole scaffold serves as a valuable pharmacophore for designing novel drugs. Researchers have explored its potential in developing therapeutic agents with diverse activities:

Cytotoxic Activity

Derivatives of indole, including the compound under study, have been evaluated for their cytotoxic effects:

Coupling Reactions

Indole derivatives participate in coupling reactions to synthesize various compounds:

Other Applications

Beyond the mentioned fields, indole derivatives have been explored for their anti-inflammatory, anticancer, anti-HIV, antimicrobial, antitubercular, antidiabetic, and antimalarial activities .

Future Directions

The future directions for this compound could involve further study towards the toxicity risk assessment and structure-activity relationship of pharmaceuticals containing similar cores . Additionally, it could be used as a synthon in the construction of fluorinated pharmacons .

properties

IUPAC Name

1-benzyl-2-oxo-N-[3-(trifluoromethyl)phenyl]-1,8-naphthyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16F3N3O2/c24-23(25,26)17-9-4-10-18(13-17)28-21(30)19-12-16-8-5-11-27-20(16)29(22(19)31)14-15-6-2-1-3-7-15/h1-13H,14H2,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUOXYEYVFJPFMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=C(C=CC=N3)C=C(C2=O)C(=O)NC4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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